molecular formula C7H7BrS B020505 3-Bromothioanisole CAS No. 33733-73-2

3-Bromothioanisole

Cat. No.: B020505
CAS No.: 33733-73-2
M. Wt: 203.1 g/mol
InChI Key: NKYFJZAKUPSUSH-UHFFFAOYSA-N
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Description

3-Bromothioanisole (CAS 33733-73-2), with the molecular formula C₇H₇BrS and molecular weight 203.10 g/mol, is a sulfur-containing aromatic compound characterized by a bromine substituent at the meta position of the benzene ring and a methylthio (-SCH₃) group. It is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its stability and reactivity as an aryl halide . Its structural features, including the electron-withdrawing bromine and electron-donating thioether group, make it a versatile building block in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromothioanisole can be synthesized through various methods. One common method involves the reaction of 3-bromobenzenethiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 3-bromofluorobenzene with dimethyl disulfide in the presence of a base such as potassium tert-butoxide . The reaction is conducted in a sealed tube at elevated temperatures (around 50°C) for several hours .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-Bromothioanisole serves as an important intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

API NameDescription
Pridopidine A Sigma-1 receptor agonist investigated for Huntington’s Disease and Amyotrophic Lateral Sclerosis (ALS) treatment.
1-Bromo-3-(methylsulfonyl)benzene An intermediate used in various organic synthesis processes.
3-Methylthiotriphenylamine Utilized in organic electronic materials.
4-Ethoxy-3′-methylthiostilbene A compound with potential applications in medicinal chemistry.

Agrochemical Applications

In the agrochemical sector, this compound has been identified as an effective agent against specific pests and diseases affecting crops. Its role as an anthelmintic has been particularly noted, inhibiting the growth of parasites such as Haemonchus in livestock .

Material Science Applications

This compound is also utilized in material science for the development of advanced materials, particularly in the synthesis of thiol-functionalized polymers and nanomaterials. These materials have potential applications in electronics and photonics.

Case Studies

  • Synthesis of Pridopidine :
    • A study demonstrated the use of this compound as a precursor in the multi-step synthesis of Pridopidine, showcasing its utility in developing compounds aimed at treating neurodegenerative diseases .
  • Agrochemical Efficacy :
    • Research conducted on its efficacy against Haemonchus indicated that formulations containing this compound significantly reduced parasite load in treated subjects, highlighting its potential as a veterinary medication .
  • Material Development :
    • Investigations into the use of this compound in creating thiol-functionalized polymers revealed enhanced properties for electronic applications, paving the way for innovative material designs .

Mechanism of Action

The mechanism of action of 3-Bromothioanisole involves its ability to participate in various chemical reactions due to the presence of the bromine and sulfur atoms. The bromine atom can act as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These properties make this compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Bromothioanisole and 4-Bromothioanisole

  • Structural Differences :

    • 3-Bromothioanisole : Bromine at meta position relative to -SCH₃.
    • 4-Bromothioanisole (CAS 104-95-0): Bromine at para position.
    • 2-Bromothioanisole (CAS 19614-16-5): Bromine at ortho position.
  • NMR Spectral Data :

    Compound ¹H NMR (CDCl₃, δ, ppm) ¹³C NMR (CDCl₃, δ, ppm)
    This compound 7.36 (s, 1H), 7.25 (m, 1H), 7.10–7.18 (m, 2H), 2.47 (s, 3H) 141.1, 130.1, 128.9, 128.0, 125.1, 123.0, 15.7 (SCH₃)
    4-Bromothioanisole 7.39 (d, J = 8.4 Hz, 2H), 7.11 (d, J = 8.4 Hz, 2H), 2.46 (s, 3H) 137.8, 131.9, 128.3, 118.7, 16.0 (SCH₃)

    The meta isomer exhibits complex splitting due to reduced symmetry, while the para isomer shows simplified doublets. The methylthio carbon in this compound (δ 15.7) is slightly deshielded compared to the para isomer (δ 16.0), reflecting electronic differences .

  • Phase Transition Enthalpies :

    Compound ΔvapH (kJ/mol) Reference
    This compound 56.5
    4-Bromoanisole 58.3 ± 1.2

    The lower vaporization enthalpy of this compound compared to its oxygen analog (4-Bromoanisole) suggests weaker intermolecular forces due to sulfur’s larger atomic size and lower polarity .

Halogen-Substituted Analogs

  • 3-Chlorothioanisole vs. This compound :

    • Bromine’s higher atomic mass and polarizability enhance electrophilic substitution reactivity compared to chlorine.
    • Chlorine’s greater electronegativity may reduce electron density at the aromatic ring, altering reaction pathways.
  • 3,5-Dichlorothioanisole (CAS 68121-46-0): Additional chlorine substituents increase steric hindrance and electron withdrawal, reducing reactivity in coupling reactions compared to mono-halogenated analogs .

Oxygen vs. Sulfur Analogs

  • 3-Bromoanisole (CAS 2398-37-0):
    • Replacing sulfur with oxygen (-OCH₃) increases polarity and hydrogen-bonding capacity, leading to higher boiling points and solubility in polar solvents.
    • The methylthio group in this compound provides better leaving-group ability in nucleophilic substitutions due to sulfur’s lower electronegativity .

Biological Activity

3-Bromothioanisole (BrC₆H₄SCH₃), a sulfur-containing organic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological evaluations, and relevant case studies.

This compound is characterized by its bromine atom and thioether functional group, which contribute to its reactivity and biological interactions. The compound has the following structural formula:

  • Linear Formula: BrC₆H₄SCH₃
  • Molecular Weight: 219.14 g/mol
  • CAS Number: 33733-73-2

Research indicates that this compound may interact with various biological targets, including enzymes involved in drug metabolism and signaling pathways. Notably, studies have explored its effects on cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds.

Cytochrome P450 Inhibition

One study highlighted that compounds similar to this compound demonstrated marked inhibition of CYP17A1, an enzyme involved in steroidogenesis. This inhibition can affect steroid hormone levels, suggesting potential applications in hormonal therapies or cancer treatments .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against certain fungi and bacteria. For instance, it has demonstrated effectiveness against Candida albicans and Candida glabrata, two common fungal pathogens .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to determine the safety profile of this compound. The compound showed low cytotoxicity in human cell lines at concentrations below 10 µM, indicating a selective action against microbial targets without significant harm to human cells .

Study on Antileishmanial Activity

A recent study investigated the antileishmanial activity of gold(I) complexes derived from this compound. The results indicated potent activity against Leishmania infantum promastigotes, suggesting that modifications of the thioether moiety can enhance its biological efficacy .

Synthesis and Biological Evaluation

Another research effort synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives exhibited improved potency against protozoal infections compared to traditional treatments like metronidazole . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialEffective against C. albicans
CytotoxicityLow toxicity (<10 µM)
CYP17A1 InhibitionSignificant inhibition observed
Antileishmanial ActivityPotent against L. infantum

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Bromothioanisole, and how can its purity be validated?

Methodological Answer:
this compound (C₇H₇BrS) is typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling reactions. A common approach involves reacting 3-bromoaniline with methanethiol under controlled acidic conditions, followed by purification via fractional distillation or column chromatography . Purity validation requires gas chromatography (GC) with flame ionization detection (≥95% purity threshold) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Cross-referencing melting point (35–40°C) and boiling point (237.4°C at 760 mmHg) data with literature values ensures consistency .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
this compound is classified as a skin/eye irritant (R36/38) and requires:

  • PPE: Impervious gloves (nitrile or neoprene), safety goggles, and a half-face respirator for vapor control .
  • Ventilation: Use fume hoods to limit inhalation exposure (PEL: 0.1 ppm).
  • Waste Management: Segregate halogenated waste (UN 3334) and neutralize with alkaline solutions before disposal .
    Contaminated surfaces should be cleaned with 10% sodium bicarbonate solution .

Q. Basic: How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of this compound?

Methodological Answer:
Contradictions in physical data (e.g., boiling points ranging from 128–237°C) often stem from measurement conditions (pressure, purity). To resolve:

Reproduce Experiments: Standardize conditions (e.g., 10 mmHg for lower bp measurements ).

Cross-Validate: Compare with high-purity samples analyzed via differential scanning calorimetry (DSC) or GC-MS .

Statistical Analysis: Apply Grubbs’ test to identify outliers in datasets .

Q. Advanced: How can reaction yields of this compound be optimized in metal-catalyzed cross-coupling reactions?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection: Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems enhance aryl-sulfur bond formation .
  • Solvent Effects: Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
  • Kinetic Control: Monitor reaction progress via TLC and quench at 70–80% conversion to minimize byproducts (e.g., disulfides) .
    Yield improvements (≥85%) are achievable with iterative Design of Experiments (DoE) adjusting temperature, catalyst loading, and stoichiometry .

Q. Advanced: What role does this compound play in photoredox catalysis, and how can its efficiency be quantified?

Methodological Answer:
this compound serves as a precursor for sulfonium salts in photoacid generators (PAGs). Key steps:

Sulfonium Salt Synthesis: React with diaryliodonium salts under UV light (254 nm) .

Efficiency Quantification: Measure quantum yield (Φ) via actinometry and compare with reference compounds (e.g., diphenylacetylene).

Applications: Used in lithography resists; efficiency correlates with thermal stability (TGA analysis) and radical scavenging capacity (EPR spectroscopy) .

Q. Advanced: How can researchers address contradictions in mechanistic pathways proposed for this compound’s reactivity?

Methodological Answer:
Contradictory mechanisms (e.g., radical vs. ionic pathways) are resolved via:

Isotopic Labeling: Use deuterated analogs to trace hydrogen transfer steps.

Computational Modeling: DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed intermediates .

Kinetic Isotope Effects (KIE): Compare k_H/k_D ratios to distinguish between mechanisms .

Q. Advanced: What analytical techniques are recommended for characterizing this compound in complex mixtures?

Methodological Answer:

  • LC-MS/MS: For trace quantification (LOD: 0.1 ppm) in biological matrices.
  • X-ray Crystallography: To resolve stereochemical ambiguities in crystalline derivatives.
  • IR Spectroscopy: Confirm S-CH₃ stretching vibrations at 670–690 cm⁻¹ .
    Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Properties

IUPAC Name

1-bromo-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYFJZAKUPSUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187409
Record name Benzene, 1-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33733-73-2
Record name 3-Bromothioanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33733-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromothiophenol (10 g) in acetone (250 mL) was added potassium carbonate (14.6 g) and iodomethane (4.28 mL). The heterogenous mixture was refluxed for 4 hrs., cooled to room temperature, filtered, and concentrated under reduced pressure. Ether (200 mL) was added, and the mixture was filtered again and finally evaporated to dryness to yield the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-bromobenzenethiol (5 g, 26.44 mmol) was added to a solution of sodium methoxide (1.43 g, 26.48 mmol) in 20 ml of anhydrous methanol. The mixture was stirred for 30 min under nitrogen at room temperature and a solution of methyl iodide (4.51 g, 31.77 mmol) in 20 ml anhydrous methanol was then added. The reaction mixture was stirred overnight at room temperature, poured into 2 M aqueous NaOH solution (30 ml) and extracted three times with ether (60 ml×3). The combined organic layer was washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After removal of solvent, the product was purified by distillation at 80° C. (0.3 mmHg) and isolated in 86.1% (4.62 g) yield. 1H NMR(CDCl3, 500 MHz) δ ppm: 2.44 (s, 3H, CH3), 7.1-7.4(m, 4H, Ar—H)GC-MS(relative intensity %): 202, 204(1:1, 100, M+), 187, 189(1:1, 11, 3-BrPhS+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromothioanisole

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